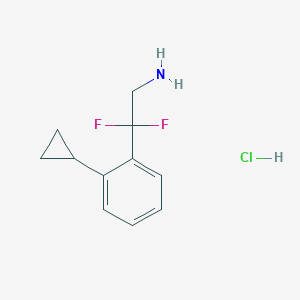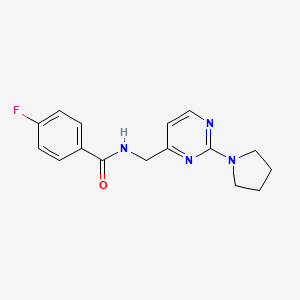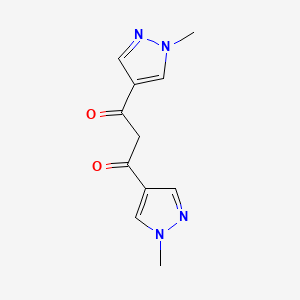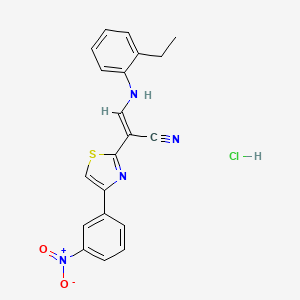
2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride” is a complex organic compound. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . It also contains a phenyl group and a difluoroethanamine group. The hydrochloride indicates that it’s a hydrochloride salt, which typically forms when an organic base is reacted with hydrochloric acid.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the phenyl group, and the incorporation of the difluoroethanamine group. The exact methods would depend on the specific reactions used. For example, the cyclopropyl group could potentially be formed via a cyclopropanation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group would consist of a three-membered ring of carbon atoms . The phenyl group would be a six-membered carbon ring, and the difluoroethanamine group would contain a nitrogen atom bonded to two hydrogen atoms and a carbon atom, which in turn is bonded to two fluorine atoms.
Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The presence of the cyclopropyl group could potentially make it more reactive, as cyclopropyl groups are known to be highly strained . The difluoroethanamine group could also influence its reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the cyclopropyl group could potentially affect its shape and polarity . The difluoroethanamine group could influence its acidity or basicity.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Strategies for Fluorinated Compounds
Biocatalysis offers a strategic approach for the stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes, showcasing the difluoromethyl group's significance in drug discovery due to its role as a bioisostere for methyl, hydroxyl, and thiol groups. This method, utilizing engineered myoglobin catalysts, emphasizes the creation of fluorinated building blocks, crucial for medicinal chemistry, including the synthesis of CHF2 isosteres of TRPV1 inhibitors (Carminati et al., 2020).
Synthesis of Fluorinated Cyclopropanes
The development of methodologies for the synthesis of fluorinated cyclopropanes, like trifluoromethyl-substituted cyclopropanes, is a significant area of research due to their relevance in pharmaceutical and agrochemical sectors. Techniques involving fluorinated sulfur ylides for Corey-Chaykovsky cyclopropanation reactions demonstrate the ability to produce cis-configured trifluoromethyl cyclopropanes across a broad range of substrates with high yields and diastereoselectivities (Hock et al., 2017).
Advancements in Cyclopropanation Methods
Recent advancements in cyclopropanation methods, including cobalt-catalyzed processes, have enabled the enantioselective creation of trifluoromethyl-substituted cyclopropanes. These processes highlight the significance of such compounds as building blocks in drug discovery, due to their potential in constructing complex molecular architectures (Morandi et al., 2011).
Novel Fluorinated Aromatic Compounds
The synthesis of novel fluorinated aromatic compounds, such as polyimides derived from trifluoromethyl-substituted diamines, illustrates the importance of fluorinated cyclopropane derivatives in developing materials with exceptional solubility, thermal stability, and mechanical properties. These materials are valuable for various applications beyond pharmaceuticals, including high-performance polymers (Yin et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-11(13,7-14)10-4-2-1-3-9(10)8-5-6-8;/h1-4,8H,5-7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPJPYRIMVCZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2C(CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2654770.png)
![[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2654774.png)

![Methyl 6-isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2654778.png)

![N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2654780.png)
![5-(2-Anilinovinyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2654783.png)


![2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile](/img/structure/B2654788.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2654789.png)
![3-(4-Methoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2654790.png)

